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Executive Summary

Sunobinop (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that
acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide
(NOP) receptor.[1][2] Emerging preclinical and clinical data suggest its therapeutic potential in
a range of psychiatric and neurological conditions, primarily driven by its unique
pharmacological profile. Sunobinop's mechanism of action, which involves biased agonism at
the NOP receptor, may offer a favorable efficacy and safety profile compared to traditional
therapeutic agents. This document provides a comprehensive technical overview of
sunobinop, including its pharmacology, mechanism of action, key experimental data, and
potential applications in psychiatry, with a focus on insomnia and alcohol use disorder (AUD).

Introduction to Sunobinop and the NOP Receptor
System

The NOP receptor, a member of the opioid receptor superfamily, and its endogenous ligand,
N/OFQ, are widely distributed throughout the central and peripheral nervous systems.[3][4]
This system is implicated in the modulation of various physiological processes, including pain,
anxiety, stress responses, and reward pathways.[3] Consequently, the NOP receptor has
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emerged as a promising target for the development of novel therapeutics for a variety of
disorders.

Sunobinop is a high-affinity partial agonist for the NOP receptor. Its development has been
pursued for several indications, including insomnia, alcohol use disorder, overactive bladder,
and interstitial cystitis. In the context of psychiatry, its ability to modulate sleep architecture and
potentially reduce alcohol craving and consumption positions it as a candidate for addressing
significant unmet needs in these areas.

Preclinical Pharmacology
In Vitro Pharmacology

Sunobinop has been extensively characterized in a variety of in vitro assays to determine its
binding affinity, functional activity, and selectivity.

Table 1: In Vitro Pharmacological Profile of Sunobinop
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Parameter Species Assay Type Value Reference
Binding Affinity Radioligand
] Human o 3.3+£0.4nM
(Ki) Binding
Functional o
o Human GTPyS Binding 4.03 £0.86 nM
Activity (EC50)
Efficacy (Emax) Human GTPyS Binding 47.8% + 1.31%
[3H]-NOP-1A
IC50 Rat Binding (Brain 7.7nM
Sections)
. Calcium
Functional o ) )
o Human Mobilization, Partial Agonist
Selectivity o
CcAMP Inhibition
B-Arrestin 2 Competitive
) Human BRET Assay )
Recruitment Antagonist
p-Opioid Functional o
Human No activation
Receptor (MOR) Assays
K-Opioid Functional o
Human No activation
Receptor (KOR) Assays
o ) Low-affinity,
0-Opioid Functional ,
Human weak partial
Receptor (DOR) Assays )
agonist

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the effects of sunobinop on sleep and
alcohol-related behaviors.

o Sleep: In rats, sunobinop administration led to a significant decrease in wakefulness and an
increase in non-rapid eye movement (NREM) sleep. These effects were nearly abolished in
NOP knockout rats, confirming the on-target mechanism of action.
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» Alcohol Use Disorder: Preclinical models have shown that activation of the NOP receptor can
reduce the reinforcing and motivating effects of ethanol. This provides a strong rationale for
investigating sunobinop's potential in treating AUD.

Experimental Protocols

o Objective: To determine the binding affinity (Ki) of sunobinop for the human NOP receptor.

» Methodology: Membranes from cells stably expressing the human NOP receptor are
incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying
concentrations of sunobinop. Non-specific binding is determined in the presence of an
excess of unlabeled ligand. The amount of bound radioactivity is measured using liquid
scintillation counting. The Ki value is calculated using the Cheng-Prusoff equation.

o Objective: To assess the functional activity (EC50 and Emax) of sunobinop at the NOP
receptor.

» Methodology: Cell membranes expressing the NOP receptor are incubated with varying
concentrations of sunobinop in the presence of GDP and [35S]GTPyS. Agonist binding to
the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPYS on the Ga
subunit. The amount of bound [35S]GTPYS is quantified by scintillation counting. EC50 and
Emax values are determined by non-linear regression analysis of the concentration-
response curves.

o Objective: To evaluate the effect of sunobinop on B-arrestin 2 recruitment to the NOP
receptor.

e Methodology: A common method is the Bioluminescence Resonance Energy Transfer
(BRET) assay. Cells are co-transfected with constructs for the NOP receptor fused to a
Renilla luciferase (RLuc) donor and (-arrestin 2 fused to a green fluorescent protein (GFP)
acceptor. Upon agonist-induced recruitment of -arrestin 2 to the receptor, the donor and
acceptor are brought into close proximity, allowing for energy transfer from RLuc to GFP,
which can be measured as a change in the BRET ratio. Sunobinop is added at various
concentrations to determine its effect on this interaction.

Clinical Development in Psychiatry
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Sunobinop has been evaluated in several clinical trials for psychiatric indications, primarily

insomnia and alcohol use disorder.

Pharmacokinetics in Humans

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of

sunobinop.

Table 2: Pharmacokinetic Parameters of Sunobinop in Healthy Volunteers

Parameter Dose Range Value Reference
Time to Maximum
] 0.6 - 30 mg 2.1-3.2 hours
Concentration (Tmax)
Half-life (t1/2) 0.6 - 30 mg 2.1 - 3.2 hours
Systemic Exposure ]
0.6-2mg Dose-proportional
(Cmax and AUC)
Less than dose-
3-30mg ]
proportional
o Primarily renal, as
Elimination

unchanged drug

Clinical Efficacy

A Phase 2 study evaluated the efficacy of sunobinop in patients with insomnia.

Table 3: Efficacy of Sunobinop in Patients with Insomnia Disorder
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Sunobinop (10

Endpoint Placebo p-value Reference
mg)
Sleep Efficiency
91.4% 79.8% < 0.0001
(SE)
Latency to
Persistent Sleep Reduced - 0.0136
(LPS)
Wake After Sleep
Reduced - < 0.0003
Onset (WASO)
Number of
] Reduced - < 0.0001
Awakenings
Perceived Sleep
Increased - 0.002

Quality

A Phase 2 study investigated sunobinop in patients experiencing insomnia during recovery
from AUD.

Table 4: Efficacy of Sunobinop for Insomnia in Patients Recovering from AUD

Sunobinop (1 mg) Sunobinop (2 mg)

Endpoint vs. Placebo (LSM vs. Placebo (LSM Reference
Difference) Difference)

Change in WASO -12.03 minutes -18.35 minutes

(Nights 1/2) (p=0.050) (p=0.003)

Clinical Trial Protocols

o Objective: To evaluate the safety and efficacy of sunobinop in treating insomnia in patients
recovering from AUD.

o Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group
study.
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o Participants: 114 individuals with a history of moderate to severe AUD, abstinent from
alcohol, and experiencing insomnia.

« Intervention: Participants were randomized (1:1:1) to receive sunobinop 1 mg, sunobinop 2
mg, or placebo nightly at bedtime for 21 days.

e Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO), measured by
polysomnography (PSG) on nights 1/2 and 20/21.

Mechanism of Action and Signaling Pathways

Sunobinop's therapeutic effects are mediated through its partial agonism at the NOP receptor,
which is a Gi/o-coupled G-protein coupled receptor (GPCR). A key feature of sunobinop's
pharmacology is its biased agonism. It demonstrates partial agonist activity in G-protein
mediated signaling pathways (e.g., inhibition of adenylyl cyclase and calcium mobilization)
while acting as a competitive antagonist for B-arrestin 2 recruitment. This biased signaling may
contribute to its therapeutic effects while potentially mitigating some of the adverse effects
associated with non-biased GPCR agonists.

NOP Receptor Signaling Pathway
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Caption: Sunobinop's biased agonism at the NOP receptor.

Experimental Workflow for Sunobinop Evaluation
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Caption: A generalized workflow for the development of sunobinop.
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Conclusion and Future Directions

Sunobinop represents a promising, mechanistically novel therapeutic candidate for the
treatment of specific psychiatric disorders, particularly insomnia and alcohol use disorder. Its
action as a biased partial agonist at the NOP receptor may provide a unique clinical profile,
potentially separating therapeutic effects from unwanted side effects. The clinical data gathered
to date, especially in the context of insomnia, are encouraging.

Future research should continue to explore the full therapeutic potential of sunobinop in larger,
long-term clinical trials for both insomnia and AUD. Further investigation into the molecular
details of its biased agonism and the downstream consequences of this signaling profile will be
crucial for a comprehensive understanding of its mechanism of action and for identifying other
potential therapeutic applications. The development of sunobinop underscores the potential of
targeting the NOP receptor system for novel psychiatric pharmacotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro pharmacological evaluation of the novel NOP receptor partial agonist sunobinop -
PubMed [pubmed.ncbi.nim.nih.gov]

« 2. The nociceptin/orphanin FQ receptor partial agonist sunobinop promotes non-REM sleep
in rodents and patients with insomnia - PMC [pmc.ncbi.nim.nih.gov]

» 3. Imbrium Therapeutics Presents Results of a Phase 2 Study of Sunobinop at 33rd
American Academy of Addiction Psychiatry Annual Meeting - Imbrium Therapeutics
[imbriumthera.com]

e 4. Treatment of insomnia associated with alcohol and opioid use: a narrative review - PMC
[pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Sunobinop: A NOP Receptor Partial Agonist for
Psychiatric Disorders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-
applications-in-psychiatry]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40350096/
https://pubmed.ncbi.nlm.nih.gov/40350096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760950/
https://imbriumthera.com/news/imbrium-therapeutics-presents-results-of-a-phase-2-study-of-sunobinop-at-33rd-american-academy-of-addiction-psychiatry-annual-meeting/
https://imbriumthera.com/news/imbrium-therapeutics-presents-results-of-a-phase-2-study-of-sunobinop-at-33rd-american-academy-of-addiction-psychiatry-annual-meeting/
https://imbriumthera.com/news/imbrium-therapeutics-presents-results-of-a-phase-2-study-of-sunobinop-at-33rd-american-academy-of-addiction-psychiatry-annual-meeting/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408456/
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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